5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
Description
5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1417635-06-35) is a fluorinated chromene derivative characterized by a bicyclic chromene core substituted with two fluorine atoms at positions 5 and 7, a ketone group at position 2, and a nitrile group at position 3. The compound’s structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Fluorination enhances lipophilicity and metabolic stability, which are critical for drug-like molecules . Safety protocols for handling this compound emphasize avoiding heat and ignition sources (P210) and proper storage (P102, P103) .
Properties
IUPAC Name |
5,7-difluoro-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F2NO2/c11-6-2-8(12)7-1-5(4-13)10(14)15-9(7)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTIKSCWPNOXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=O)C(=C2)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under various conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method provides high yields and is considered environmentally friendly.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5,7-difluoro-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 5,7-difluoro-2-oxo-2H-chromene-3-amine.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the potential of chromene derivatives, including 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile, as antimicrobial and anticancer agents. Research has shown that compounds with chromene structures exhibit potent activity against various pathogens and cancer cell lines. For instance:
- Antimicrobial Activity : A series of chromene compounds were synthesized and tested against several bacterial strains and fungi. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.007 µg/mL against specific pathogens .
- Anticancer Activity : In vitro studies indicated that certain chromene derivatives could inhibit the proliferation of cancer cells with IC50 values ranging from 0.3 to 2 µg/mL across multiple cancer cell lines . The mechanism of action appears to involve apoptosis induction, which was confirmed through caspase enzyme activity assays.
Materials Science Applications
Organic Light Emitting Diodes (OLEDs) and Photovoltaics
The photophysical properties of this compound derivatives make them suitable candidates for applications in OLEDs and dye-sensitized solar cells (DSSCs). The following characteristics are noteworthy:
- Fluorescence and Emission Properties : Compounds derived from this chromene structure exhibit high fluorescence quantum yields and aggregation-induced emission (AIE), making them valuable for optoelectronic applications .
- Solar Cell Efficiency : Studies have shown that chromene-based dyes can achieve efficiencies comparable to traditional ruthenium-based dyes in DSSCs, with performance metrics reaching up to 93% efficiency relative to standard benchmarks .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-component reactions that yield high purity products under mild conditions. Structural elucidation techniques such as NMR spectroscopy confirm the integrity of the synthesized compounds. For example:
| Compound | Synthesis Method | Yield (%) | Key Characteristics |
|---|---|---|---|
| This compound | Multi-component reaction | >80% | High fluorescence quantum yield; AIE properties |
Case Studies
- Anticancer Studies : A study involving the testing of various chromene derivatives on MCF-7 breast cancer cells revealed that specific substitutions on the chromene core significantly enhanced anticancer activity. The study utilized SRB assays to determine cell viability and concluded that halogenated derivatives exhibited superior efficacy .
- Material Applications : Research on chromophore systems incorporating this compound demonstrated their utility in fabricating OLEDs with tunable emission properties. The devices showed promising performance metrics, indicating potential for commercial application in display technologies .
Mechanism of Action
The mechanism of action of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Fluorination vs. Hydroxylation : The difluoro substitution in the target compound increases electron-withdrawing effects compared to the hydroxylated analog (7-hydroxy-2-oxo-2H-chromene-3-carbonitrile), reducing electron density on the chromene ring. This enhances stability against oxidative degradation and improves membrane permeability in biological systems .
- Core Structure Variations: Compared to the quinoline-based 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, the chromene core of the target compound lacks a nitrogen atom in the aromatic system, which may reduce DNA gyrase inhibition (a common quinolone mechanism) but could enable alternative biological targets .
Biological Activity
5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features two fluorine atoms at positions 5 and 7, which enhance its chemical stability and biological activity compared to non-fluorinated analogs. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The presence of fluorine increases the compound's binding affinity to specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways in microorganisms and cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further research in infectious diseases .
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; potential for therapeutic use in infections. |
| Anticancer | Investigated for its ability to disrupt cancer cell proliferation and induce apoptosis. |
| Enzyme Interaction | Targets specific metabolic enzymes, leading to altered cellular processes in affected organisms. |
Case Studies and Research Findings
- Anticancer Activity : A study investigated the anticancer potential of various chromene derivatives, including this compound. It was found to induce G2/M cell cycle arrest in melanoma cells, demonstrating significant antiproliferative effects .
- Antimicrobial Efficacy : Research highlighted the compound's ability to inhibit the growth of several pathogenic bacteria. In vitro assays indicated that it could effectively reduce bacterial load in treated cultures .
- Mechanistic Insights : The compound's mechanism was elucidated through structure-based studies that revealed its interaction with cystic fibrosis transmembrane conductance regulator (CFTR) channels, suggesting a role in modulating ion flux in epithelial cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Fluorination | Biological Activity |
|---|---|---|
| 2-Oxo-2H-chromene-3-carbonitrile | None | Lower stability and activity |
| 5-Fluoro-2-oxo-2H-chromene-3-carbonitrile | One Fluorine | Intermediate properties |
| 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile | One Fluorine | Similar to 5-fluoro derivative |
Q & A
Q. How can researchers design derivatives of this compound for targeted drug delivery studies?
- Methodological Answer :
- Functionalization : Introduce sulfonate or PEG groups at the 4-position to improve solubility and bioavailability.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to attach targeting moieties (e.g., folate).
- In Vitro Testing : Validate cellular uptake via confocal microscopy using fluorescently tagged derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
